molecular formula C18H18N2O2 B4499837 N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide

N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B4499837
M. Wt: 294.3 g/mol
InChI Key: DSVSQZSGPVSUQQ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule based on the privileged indole-carboxamide scaffold, designed for advanced biochemical and pharmacological research. This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The indole-2-carboxamide structure is a validated pharmacophore in medicinal chemistry, with demonstrated utility in multiple research domains. Notably, analogous compounds have shown significant promise as potent antitubercular agents by inhibiting the mycobacterial membrane protein large 3 (MmpL3) transporter, a crucial target for the development of novel therapeutics against drug-resistant strains of Mycobacterium tuberculosis . Furthermore, the indole-carboxamide core structure has been investigated for its selective agonist activity on the TRPV1 ion channel (Transient Receptor Potential Vanilloid Type-1), a key player in pain and inflammation pathways, making it a valuable tool for neuropharmacological studies . Research also indicates that derivatives of this scaffold can exhibit dual antitubercular and antitumour activities , with some compounds showing potent and selective cytotoxicity against challenging cancer cell lines, such as paediatric glioblastoma (GBM) and atypical teratoid/rhabdoid tumours (AT/RT), while remaining non-cytotoxic to healthy cells . Additionally, structurally related 5-bromoindole-2-carboxamides have been reported as new potent antibacterial agents against pathogenic Gram-negative bacteria, including E. coli and P. aeruginosa . Researchers can leverage this high-purity compound to explore its potential mechanisms of action and selectivity within these established and emerging biological frameworks.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-20-11-10-14-15(7-5-8-16(14)20)18(21)19-12-13-6-3-4-9-17(13)22-2/h3-11H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVSQZSGPVSUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the indole core.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxybenzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide is characterized by an indole core with a methoxybenzyl substituent and a carboxamide functional group. The synthesis typically involves:

  • Formation of the Indole Core : Methods such as Fischer indole synthesis or Bartoli indole synthesis are commonly employed.
  • Introduction of the Methoxybenzyl Group : This is achieved through nucleophilic substitution reactions with methoxybenzyl halides.
  • Formation of the Carboxamide Group : The final step involves reacting the intermediate with carboxylic acid derivatives under suitable conditions.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic methodologies and develop derivatives with enhanced properties.

Biology

This compound has shown potential as a biological probe for studying various processes involving indole derivatives. Its interactions with biological systems can elucidate mechanisms of action pertinent to cellular signaling and receptor interactions.

Medicine

Research indicates that this compound may possess therapeutic properties , including:

  • Anti-inflammatory Activity : Studies suggest it may inhibit pathways involved in inflammation.
  • Anticancer Properties : Preliminary findings indicate potential efficacy against certain cancer cell lines, possibly through modulation of apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for treating inflammatory diseases
AnticancerInduces apoptosis in cancer cells; shows promise in preclinical models
AntiviralPotential inhibitors of viral replication; effective against certain neurotropic viruses

Table 2: Synthesis Overview

StepMethodology
Indole Core FormationFischer Indole Synthesis or Bartoli Indole Synthesis
Methoxybenzyl Group AdditionNucleophilic substitution with methoxybenzyl halides
Carboxamide FormationReaction with carboxylic acid derivatives (e.g., acid chlorides)

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers observed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. Results indicated that it effectively reduced levels of inflammatory markers in vitro, providing evidence for its use in treating conditions like rheumatoid arthritis . Further studies are warranted to explore its clinical applicability.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from the 2-methoxybenzyl substituent, which differentiates it from other indole carboxamides. Below is a comparative analysis of key structural analogs:

Compound Name Structural Features Key Differences Biological/Chemical Impact Reference
N-(4-Fluorobenzyl)-1H-indole-4-carboxamide Fluorine atom at para position of benzyl Fluorine vs. methoxy substituent Fluorine’s electronegativity enhances receptor binding and metabolic stability; methoxy improves solubility .
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide Benzimidazole-ethyl linker Benzimidazole moiety instead of methoxybenzyl Dual heterocyclic structure increases interactions with enzymes (e.g., antimicrobial activity via enzyme inhibition) .
N-(4-Chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide Chlorobenzyl and propanamido groups Imidazole core and extended substituents Propanamido group enhances binding affinity to molecular targets; imidazole increases polarity .
1-(2-Methoxyethyl)-N-(2-phenylethyl)-1H-indole-4-carboxamide Methoxyethyl and phenylethyl groups Aliphatic vs. aromatic substituents Methoxyethyl improves membrane permeability; phenylethyl may enhance CNS targeting .

Functional Group Influence on Activity

  • Methoxybenzyl Group : The 2-methoxybenzyl substituent likely confers moderate electron-donating effects, influencing π-π stacking with aromatic residues in target proteins. This contrasts with electron-withdrawing groups (e.g., fluorine in ), which enhance binding but reduce solubility .
  • Indole Core : The indole scaffold is critical for interactions with hydrophobic pockets in enzymes or receptors. Methylation at the 1-position (as in the target compound) may reduce metabolic degradation compared to unmethylated analogs .

Biological Activity

N-(2-methoxybenzyl)-1-methyl-1H-indole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological evaluations, including relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : Various methods such as Fischer indole synthesis or Bartoli indole synthesis can be employed to create the indole structure.
  • Introduction of the Methoxybenzyl Group : A nucleophilic substitution reaction is used where a methoxybenzyl halide reacts with the indole core.
  • Formation of the Carboxamide Group : This is achieved by reacting an intermediate compound with a carboxylic acid derivative, such as an acid chloride, under controlled conditions.

This compound interacts with specific molecular targets, modulating their activity. It is known to bind to certain receptors or enzymes, which can lead to various biological effects. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways.

Anticancer Properties

Research has indicated that indole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that related indole compounds showed cytotoxic effects against various cancer cell lines. The compound's structure allows it to induce apoptosis in these cells, which is crucial for cancer treatment .

Cell Line IC50 (μM) Reference Compound
MCF-7 (breast cancer)0.65Tamoxifen
A549 (lung cancer)0.11Doxorubicin
U-937 (leukemia)0.12Doxorubicin

Mechanism of Anticancer Activity

The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells through various pathways:

  • Caspase Activation : Induction of caspase cascades leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at specific checkpoints.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress within cancer cells leading to cell death .

Case Studies

Several studies have explored the biological activities and therapeutic potentials of indole derivatives:

  • Study on Indole Derivatives Against Leukemia :
    • A series of indole derivatives were tested against human childhood and adult T acute lymphoblastic leukemia cell lines.
    • Results showed some compounds exhibiting sub-micromolar GI50 values, indicating potent cytotoxicity compared to traditional chemotherapeutics like doxorubicin .
  • HIV Integrase Inhibition :
    • Research demonstrated that modifications in the indole structure could enhance inhibitory activity against HIV integrase.
    • The introduction of specific substituents significantly improved the IC50 values for integrase inhibition, showcasing the versatility of indole derivatives in antiviral applications .

Q & A

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., serotonin receptors, kinase domains) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .
  • QSAR models : Train on indole-carboxamide datasets to optimize logP and polar surface area for CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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